Pyridine, 5-methyl-2-(trinitromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 5-methyl-2-(trinitromethyl)- is a derivative of pyridine, a nitrogen-containing heterocycle. This compound is characterized by the presence of a trinitromethyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry. The addition of the trinitromethyl group enhances the energetic properties of the compound, making it of particular interest in the field of energetic materials .
Vorbereitungsmethoden
The synthesis of Pyridine, 5-methyl-2-(trinitromethyl)- typically involves the reaction of nitrogen dioxide (N2O4) with pyridinecarboxaldoximes. This reaction leads to the formation of dinitromethylide hydrazinium salts, which are then converted into the desired trinitromethyl-substituted pyridine . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Pyridine, 5-methyl-2-(trinitromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine, 5-methyl-2-(trinitromethyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other energetic materials. In biology, it is studied for its potential use in drug development due to its unique structural properties. In the field of medicine, it is being explored for its potential as a therapeutic agent. Industrially, it is used in the production of high-energy materials and explosives .
Wirkmechanismus
The mechanism of action of Pyridine, 5-methyl-2-(trinitromethyl)- involves its interaction with molecular targets and pathways within a system. The trinitromethyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. This reactivity is attributed to the electron-withdrawing nature of the trinitromethyl group, which makes the compound more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 5-methyl-2-(trinitromethyl)- can be compared with other similar compounds such as 2,6-bis(trinitromethyl)pyridine and 2-trinitromethylpyridine. These compounds also contain trinitromethyl groups, but their structural differences result in varying properties and applications.
Eigenschaften
CAS-Nummer |
88795-99-7 |
---|---|
Molekularformel |
C7H6N4O6 |
Molekulargewicht |
242.15 g/mol |
IUPAC-Name |
5-methyl-2-(trinitromethyl)pyridine |
InChI |
InChI=1S/C7H6N4O6/c1-5-2-3-6(8-4-5)7(9(12)13,10(14)15)11(16)17/h2-4H,1H3 |
InChI-Schlüssel |
GBPKIJMSVAUQAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.